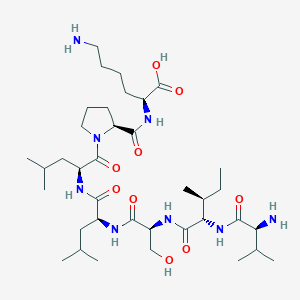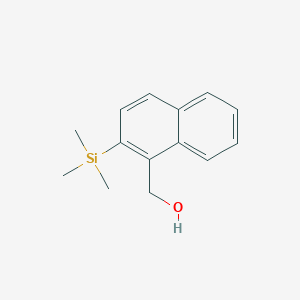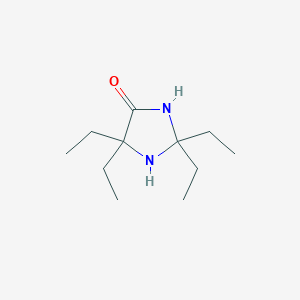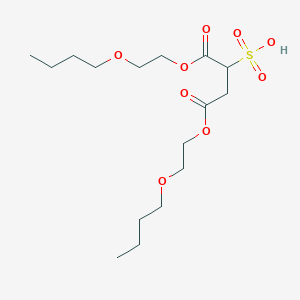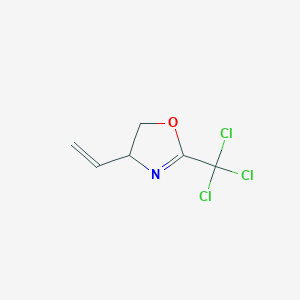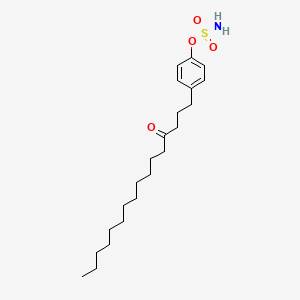![molecular formula C48H32N2 B12583421 2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline CAS No. 625121-77-9](/img/structure/B12583421.png)
2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Di([1,1’-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with biphenyl and phenyl groups, which contribute to its distinct chemical behavior and potential utility in advanced materials and molecular electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di([1,1’-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Biphenyl Derivatives: The initial step involves the preparation of biphenyl derivatives through Suzuki-Miyaura coupling reactions. This reaction uses palladium catalysts and boronic acids to form biphenyl structures.
Phenanthroline Core Formation: The phenanthroline core is synthesized through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions: The final step involves the substitution of the phenanthroline core with biphenyl and phenyl groups under controlled conditions, often using strong bases and high temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,9-Di([1,1’-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.
科学的研究の応用
2,9-Di([1,1’-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties.
作用機序
The mechanism by which 2,9-Di([1,1’-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications. The pathways involved often include coordination to metal centers and subsequent electronic transitions that contribute to the compound’s functionality.
類似化合物との比較
Similar Compounds
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB): Known for its hole transport capabilities in OLEDs.
Biphenyl: A simpler aromatic hydrocarbon used as a starting material for various organic compounds.
2,7-Di([1,1′-biphenyl]-4-yl)-9H-fluorene: Studied for its thermal and electrical properties as a molecular switch.
Uniqueness
2,9-Di([1,1’-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline is unique due to its specific substitution pattern on the phenanthroline core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
特性
CAS番号 |
625121-77-9 |
|---|---|
分子式 |
C48H32N2 |
分子量 |
636.8 g/mol |
IUPAC名 |
4,7-diphenyl-2,9-bis(2-phenylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C48H32N2/c1-5-17-33(18-6-1)37-25-13-15-27-39(37)45-31-43(35-21-9-3-10-22-35)41-29-30-42-44(36-23-11-4-12-24-36)32-46(50-48(42)47(41)49-45)40-28-16-14-26-38(40)34-19-7-2-8-20-34/h1-32H |
InChIキー |
AWIBNLDAUHLGKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC4=C(C=CC5=C4N=C(C=C5C6=CC=CC=C6)C7=CC=CC=C7C8=CC=CC=C8)C(=C3)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)

![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)
